Mca-SEVNLDAEFK(Dnp)-NH2 is a fluorogenic peptide substrate used primarily in biochemical research to study proteolytic enzymes, particularly matrix metalloproteinases (MMPs) and other related enzymes. The compound features a 7-methoxycoumarin moiety that serves as a fluorescent reporter, and the 2,4-dinitrophenyl group acts as a quencher, making it useful for fluorescence resonance energy transfer (FRET) assays. The full chemical name includes the sequence of amino acids, indicating its specificity for certain enzymatic reactions.
Mca-SEVNLDAEFK(Dnp)-NH2 is synthesized through various chemical methodologies, often tailored to enhance its stability and specificity for target enzymes. It is commercially available from several suppliers, including MedChemExpress and R&D Systems, which provide detailed product specifications and applications in enzymatic assays .
This compound falls under the classification of fluorogenic substrates in biochemistry. It is used in assays to measure enzyme activity through fluorescence changes upon substrate cleavage, making it valuable in both research and clinical diagnostics.
The synthesis of Mca-SEVNLDAEFK(Dnp)-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain.
Mca-SEVNLDAEFK(Dnp)-NH2 consists of a sequence of amino acids with specific modifications:
The molecular formula can be represented as C₁₄H₁₈N₄O₅S, with specific molecular weight calculated based on its constituent atoms. The structure can be depicted as follows:
Mca-SEVNLDAEFK(Dnp)-NH2 undergoes specific cleavage reactions when exposed to target proteases such as MMPs. The cleavage results in the release of the fluorescent 7-methoxycoumarin moiety from the quencher, leading to an increase in fluorescence intensity.
The mechanism involves substrate binding to the active site of the target enzyme. Upon cleavage of the peptide bond within Mca-SEVNLDAEFK(Dnp)-NH2:
Quantitative analysis of fluorescence intensity correlates with enzyme concentration and activity, allowing researchers to derive kinetic parameters for enzymatic reactions.
Relevant data include spectral properties such as excitation/emission wavelengths which are crucial for fluorescence measurements.
Mca-SEVNLDAEFK(Dnp)-NH2 has significant applications in scientific research:
Mca-SEVNLDAEFK(Dnp)-NH₂ is a fluorogenic peptide substrate engineered for real-time monitoring of β-secretase 1 (BACE-1) activity. Its design incorporates a 7-methoxycoumarin-4-yl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher separated by the BACE-1 cleavage sequence (SEVNL↓DAEF). Upon proteolytic cleavage between Leu and Asp residues, the spatial separation of Mca and Dnp disrupts resonance energy transfer (FRET), resulting in a measurable fluorescence increase at 405 nm emission (excitation: 320 nm) [2] [6]. This design enables continuous, quantitative tracking of enzyme kinetics without secondary detection methods.
Key mechanistic insights derived from this substrate include:
Table 1: Kinetic Parameters of BACE-1 Using Mca-SEVNLDAEFK(Dnp)-NH₂
Condition | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibition by Heparin/HS |
---|---|---|---|---|
pH 4.5 (optimal) | 8.2 ± 0.9 | 0.15 ± 0.02 | 18,300 | 50–60% (IC₅₀: 100–400 nM) |
pH 7.0 | 52.1 ± 6.3 | 0.0025 ± 0.0003 | 48 | <10% |
+ APPsweBBP (10 μM) | 35.7 ± 4.1* | 0.03 ± 0.004* | 840* | Not applicable |
*Data compiled from [2] [3] [4]; *Apparent values under inhibition.
The substrate’s sequence (SEVNLDAEF) replicates the β-secretase cleavage site in wild-type amyloid precursor protein (APP), with key specificity determinants:
Table 2: Selectivity Profile of Mca-SEVNLDAEFK(Dnp)-NH₂ Against Proteases
Protease | Class | Relative Activity (%) | Cleavage Site Specificity |
---|---|---|---|
BACE-1 | Aspartic | 100 | SEVNL↓DAEF |
BACE-2 | Aspartic | <5 | No cleavage |
Cathepsin D | Aspartic | <2 | Non-specific |
Trypsin | Serine | 0 | N/A |
Thimet oligopeptidase | Metallo | 15 | SEV↓NLDAEF |
Data from fluorometric assays at pH 4.5; [2] [6].
Cleavage dynamics are influenced by substrate aggregation state: Monomeric APP is processed faster than oligomeric forms, explaining slowed Aβ production in FRET assays using soluble peptides versus membrane-bound APP [9].
The Swedish mutation (KM670/671NL) in APP increases BACE-1 affinity by 10–15-fold. Substrates incorporating this mutation (e.g., Mca-SEVKM↓DAEFR-NH₂) highlight mechanistic differences:
Table 3: Kinetic Impact of APP Mutations on BACE-1 Cleavage
Substrate Sequence | Mutation | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Aβ Elevation |
---|---|---|---|---|---|
SEVNLDAEF (wt) | None | 8.2 ± 0.9 | 0.15 ± 0.02 | 18,300 | 1x |
SEVKMDAEF | Swedish (NL/KM) | 2.7 ± 0.3 | 0.15 ± 0.02 | 55,000 | 3–5x |
SEVNLAAEF | P1' (D/A) | >100 | <0.001 | <10 | Undetectable |
...SEVNLDAEF...S198P | Ectodomain (S/P) | 5.1 ± 0.6* | 0.21 ± 0.03* | 41,200* | 2x |
Data from [4] [6] [7]; *In cellular assays.
Remarkably, the S198P mutation in APP’s ectodomain (remote from the cleavage site) accelerates APP folding and ER exit, indirectly increasing Aβ production by 2-fold—demonstrating how distal mutations influence BACE-1 accessibility [7].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: